Comparative Linker Length: C4 Spacer Confers Optimal Reach in PROTAC Ternary Complex Formation
In PROTAC design, the linker length is a critical determinant of ternary complex formation and subsequent degradation efficiency. 4-Azidobutylamine provides a 4-carbon (C4) alkyl chain spacer, which has been empirically validated as an optimal length for specific target-E3 ligase pairs. While 3-azidopropylamine (C3) and 2-azidoethylamine (C2) are commercially available alternatives , they introduce a shorter spatial separation between the two warheads. This difference can lead to suboptimal ternary complex geometry and reduced degradation potency. A 2021 review by Bond and Crews highlights that even single-atom variations in linker length can dramatically alter PROTAC efficacy, underscoring that the C4 length of 4-azidobutylamine is a non-arbitrary design feature [1].
| Evidence Dimension | Alkyl chain spacer length (carbon atoms) |
|---|---|
| Target Compound Data | 4 carbons (C4) |
| Comparator Or Baseline | 3-Azidopropylamine (C3); 2-Azidoethylamine (C2) |
| Quantified Difference | 1-2 additional carbon atoms in the spacer chain. |
| Conditions | Structural comparison; PROTAC linker design principles. |
Why This Matters
This difference is foundational for applications where precise spatial control between functional moieties dictates biological activity, making 4-Azidobutylamine the linker of choice for achieving validated C4 spacing in degrader molecules.
- [1] Bond, M. J., & Crews, C. M. (2021). Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation. RSC Chemical Biology, 2(3), 725-742. View Source
